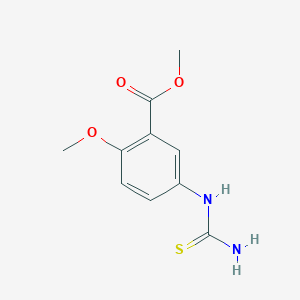

Methyl 5-(carbamothioylamino)-2-methoxybenzoate

Description

Methyl 5-(carbamothioylamino)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxy group and a carbamothioylamino group attached to a benzoate core

Properties

IUPAC Name |

methyl 5-(carbamothioylamino)-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-14-8-4-3-6(12-10(11)16)5-7(8)9(13)15-2/h3-5H,1-2H3,(H3,11,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOAARYOPJXTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(carbamothioylamino)-2-methoxybenzoate typically involves the reaction of 5-amino-2-methoxybenzoic acid with methyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of Methyl 5-(carbamothioylamino)-2-methoxybenzoate can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(carbamothioylamino)-2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 5-(carbamothioylamino)-2-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(carbamothioylamino)-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamothioylamino group can form hydrogen bonds or covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

- Methyl 5-(aminocarbonylamino)-2-methoxybenzoate

- Methyl 5-(methylcarbamothioylamino)-2-methoxybenzoate

- Methyl 5-(ethylcarbamothioylamino)-2-methoxybenzoate

Comparison: Methyl 5-(carbamothioylamino)-2-methoxybenzoate is unique due to the presence of the carbamothioylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable molecule for further research and development.

Biological Activity

Methyl 5-(carbamothioylamino)-2-methoxybenzoate, also known as Carbendazim, is an organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 5-(carbamothioylamino)-2-methoxybenzoate is characterized by a methoxy group and a carbamothioylamino group attached to a benzoate core. Its molecular formula is C10H12N2O3S, and it has a molecular weight of approximately 240.28 g/mol.

The biological activity of Methyl 5-(carbamothioylamino)-2-methoxybenzoate primarily involves its interaction with various enzymes and receptors in biological systems. The carbamothioylamino group can form hydrogen bonds or covalent bonds with active sites of enzymes, leading to inhibition of their activity. This modulation can affect several biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and antimicrobial activities.

Biological Activities

- Antimicrobial Activity : Research indicates that Methyl 5-(carbamothioylamino)-2-methoxybenzoate exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory responses in cellular models. Its mechanism involves the suppression of pro-inflammatory cytokines and mediators, contributing to reduced inflammation in tissues.

- Enzyme Inhibition : Methyl 5-(carbamothioylamino)-2-methoxybenzoate has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways, such as protein kinases. This inhibition plays a crucial role in regulating cell proliferation and apoptosis .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that Methyl 5-(carbamothioylamino)-2-methoxybenzoate significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .

- Enzyme Activity Studies : Research published in Biochemical Pharmacology indicated that the compound effectively inhibited Rho-associated protein kinase (ROCK), which is implicated in various inflammatory and fibrotic disorders. This inhibition was linked to decreased smooth muscle contraction and improved vascular function .

Comparative Analysis with Similar Compounds

The biological activity of Methyl 5-(carbamothioylamino)-2-methoxybenzoate can be compared with similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Methyl 5-(aminocarbonylamino)-2-methoxybenzoate | Moderate antimicrobial activity | Lacks the carbamothioyl group |

| Methyl 5-(methylcarbamothioylamino)-2-methoxybenzoate | Enhanced enzyme inhibition | Contains additional methyl group |

| Methyl 5-(ethylcarbamothioylamino)-2-methoxybenzoate | Increased anti-inflammatory properties | Ethyl substitution alters pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.